Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of iodine in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical research and development .
Scientific Research Applications
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: The compound is employed in chemical biology for the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The iodine atom in the structure enhances its binding affinity to certain enzymes and receptors . This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate
- 6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester
Uniqueness
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds . The position of the iodine atom and the ester group in the structure play a crucial role in its chemical behavior and applications .
Biological Activity
Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound recognized for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_10H_8N_2O_2I
- Molecular Weight : Approximately 302.07 g/mol
- Melting Point : Ranges from 188 to 191 °C
This compound features an iodine atom at the 6-position of the imidazo ring and a carboxylate ester functional group at the 3-position, which significantly contributes to its chemical reactivity and biological potential.
Antiviral Activity
Methyl 6-iodoimidazo[1,2-a]pyridine derivatives have been evaluated for their antiviral properties, particularly against Hepatitis C virus (HCV) NS5B polymerase. Research indicates that compounds with similar structures inhibit HCV replication effectively, suggesting that this compound may exhibit similar antiviral activity due to its structural analogies .
Inhibition of Protein Prenylation
The compound's activity has also been linked to its ability to inhibit protein geranylgeranylation. Studies show that modifications at the C6 position of imidazo[1,2-a]pyridine are critical for inhibiting Rab geranylgeranyl transferase (RGGT). The most active derivatives significantly disrupted Rab11A prenylation in human cervical carcinoma HeLa cells, indicating a potential application in cancer therapeutics .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- C6 Substituents : The nature of substituents at the C6 position greatly influences inhibitory activity against RGGT. Variations in bulkiness and polarity affect the compound's efficacy .
- Esterification Impact : Esterification of carboxylic acids within the structure can lead to loss of activity, highlighting the importance of functional groups in maintaining biological efficacy .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H7IN2O2 |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |
InChI Key |
DCPBOQAXJQXDAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)I |
Origin of Product |
United States |
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